molecular formula C14H20N2O2S B2958323 1-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2034610-85-8

1-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol

Cat. No.: B2958323
CAS No.: 2034610-85-8
M. Wt: 280.39
InChI Key: YJDPMDJMFQQMBR-UHFFFAOYSA-N
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Description

1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol is a heterocyclic compound featuring:

  • A piperidine ring substituted at the 4-position with a pyrrolidin-3-ol group.
  • A thiophene-2-carbonyl moiety attached to the piperidine nitrogen.
    This structure combines aromatic (thiophene) and alicyclic (piperidine/pyrrolidine) components, which are common in bioactive molecules targeting enzymes or receptors. The hydroxyl group on pyrrolidin-3-ol may enhance solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-12-5-8-16(10-12)11-3-6-15(7-4-11)14(18)13-2-1-9-19-13/h1-2,9,11-12,17H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDPMDJMFQQMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol typically involves multi-step organic synthesis. One common approach is to start with the thiophene-2-carbonyl chloride, which reacts with piperidin-4-amine to form the intermediate 1-(thiophene-2-carbonyl)piperidin-4-amine. This intermediate is then subjected to a cyclization reaction with pyrrolidin-3-ol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohols or amines derived from the carbonyl group.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Core Structure Key Substituents Biological Activity (if reported) Evidence Source
1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol Piperidine + pyrrolidin-3-ol Thiophene-2-carbonyl Not explicitly reported (hypothetical) Target Compound
1-(Piperidin-4-yl)pyrrolidin-3-ol Piperidine + pyrrolidin-3-ol None (unsubstituted piperidine) Not reported
1-[(Thiophen-3-yl)methyl]piperidin-4-ol Piperidin-4-ol Thiophen-3-yl methyl Not reported
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Piperidine + piperidin-3-ol 6-Chloroquinoline Spike protein interaction (antiviral)
(S)-1-(4-(Bis(...)phenethyl)pyrrolidin-3-ol Pyrrolidin-3-ol Phenethyl sulfonyl groups Antitumor (NSCLC)

Structural and Functional Differences

Thiophene Substitution: The thiophene-2-carbonyl group in the target compound differs from thiophen-3-yl methyl in ’s compound . The carbonyl group may enhance electrophilicity and binding affinity compared to the methyl linker, which primarily contributes to hydrophobicity. Thiophene positioning (2- vs.

Piperidine-Pyrrolidine Linkage :

  • The target compound and 1-(piperidin-4-yl)pyrrolidin-3-ol share a piperidine-pyrrolidine backbone. However, the absence of the thiophene-2-carbonyl group in the latter simplifies synthesis but may reduce specificity for certain targets.

Biological Activity: The 6-chloroquinoline-substituted analog () demonstrated antiviral activity via spike protein interaction, suggesting that bulky aromatic substituents on piperidine can modulate biological targeting . In contrast, the phenethyl-sulfonyl-substituted pyrrolidin-3-ol () showed antitumor activity, highlighting the role of extended hydrophobic groups in oncology applications .

Physicochemical Properties

  • Hydrogen Bonding: The pyrrolidin-3-ol hydroxyl group provides a hydrogen bond donor/acceptor, critical for target interactions, as seen in spike protein-binding analogs .

Biological Activity

1-[1-(thiophene-2-carbonyl)piperidin-4-yl]pyrrolidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features a thiophene moiety linked to a piperidine and pyrrolidine framework, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that modifications in the pyrrole structure can enhance antimicrobial efficacy.

Anticancer Properties

Research indicates that piperidine derivatives can exhibit anticancer activity. A study highlighted that certain piperidine-based compounds demonstrated cytotoxic effects in vitro against hypopharyngeal tumor cells, showing better efficacy than standard chemotherapeutics like bleomycin . The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways critical for cancer cell survival.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and bacterial resistance mechanisms. The presence of nitrogen atoms in the piperidine ring is crucial for binding affinity and selectivity towards these targets .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiophene-containing piperidine derivatives revealed promising results. The study evaluated various derivatives, including those structurally related to this compound, against clinical isolates of resistant bacteria. The results indicated that certain derivatives had MIC values comparable to traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Evaluation of Anticancer Activity

In another study focusing on anticancer activity, researchers synthesized a series of piperidine derivatives and assessed their effects on different cancer cell lines. The findings showed that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis in cancer cells through the activation of caspase pathways . The structure–activity relationship (SAR) analysis revealed that modifications in the thiophene and piperidine components could enhance biological activity.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeMIC (µg/mL)Reference
AntimicrobialPyrrole Derivative A3.12
AntimicrobialPyrrole Derivative B10
AnticancerPiperidine Derivative CIC50 = 25 µM
AnticancerPiperidine Derivative DIC50 = 15 µM

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